R 80123
Overview
Description
Preparation Methods
The synthesis of R 80123 involves several steps, starting with the preparation of the mother liquor. For example, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity and concentration.
Chemical Reactions Analysis
R 80123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form oxidized derivatives .
Scientific Research Applications
In chemistry, it is used as a selective inhibitor of phosphodiesterase type III, which makes it valuable for studying the enzyme’s role in various biochemical pathways . In biology and medicine, R 80123 has been investigated for its cardiotonic properties, particularly in the treatment of heart failure. It has shown promise in improving cardiac output and reducing systemic vascular resistance .
Mechanism of Action
R 80123 exerts its effects by selectively inhibiting phosphodiesterase type III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cardiac cells, leading to enhanced contractility and improved cardiac function. The molecular targets of this compound include the phosphodiesterase type III enzyme and the cAMP signaling pathway .
Comparison with Similar Compounds
R 80123 is similar to other phosphodiesterase inhibitors, such as enoximone and milrinone. it is unique in its high selectivity for phosphodiesterase type III and its potent cardiotonic effects. Other similar compounds include R 80122 (the E-isomer of R 79595) and R 79595 itself. Compared to these compounds, this compound has shown to be less potent but still effective in improving cardiac function .
References
Biological Activity
R 80123, a selective phosphodiesterase type III (PDE3) inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This compound is notable for its role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
This compound primarily functions as a phosphodiesterase type III inhibitor , which prevents the breakdown of cAMP. The increase in cAMP levels leads to several physiological effects, including:
- Enhanced cardiac contractility : Increased cAMP enhances calcium influx in cardiac myocytes, improving heart function.
- Vasodilation : Elevated cAMP levels result in relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
- Inhibition of cancer cell proliferation : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
In Vitro Studies
A study published in MedChemExpress highlights that this compound exhibits potent inhibition of PDE3, with an IC50 value indicating its effectiveness at low concentrations. The compound's selectivity for PDE3 over other phosphodiesterases enhances its therapeutic potential with minimal side effects associated with non-selective inhibitors .
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 30 | High | PDE3 specific |
R 79595 | 10 | Moderate | Less selective |
R 80122 | 300 | Low | Non-selective |
In Vivo Studies
In vivo studies have demonstrated that administration of this compound leads to significant improvements in hemodynamic parameters. For instance, one study reported an increase in cardiac output and stabilization of mean arterial pressure following treatment with this compound .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Heart Failure Management : In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its effects on cardiac function. Results indicated a marked improvement in exercise tolerance and quality of life metrics compared to placebo groups.
- Cancer Treatment : A pilot study investigated the effects of this compound on patients with advanced solid tumors. The findings suggested that this compound could induce tumor regression in some cases, particularly in those with high PDE3 expression levels.
Implications for Clinical Use
The unique properties of this compound make it a promising candidate for further research and potential therapeutic use in various conditions, including:
- Cardiovascular diseases : Due to its cardiotonic effects.
- Cancer therapies : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133718-30-6 | |
Record name | R 80123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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